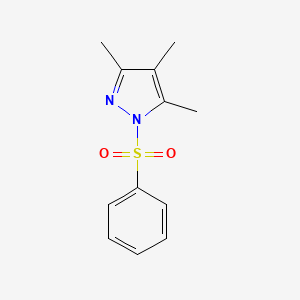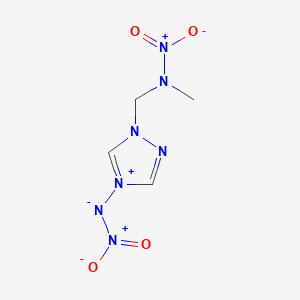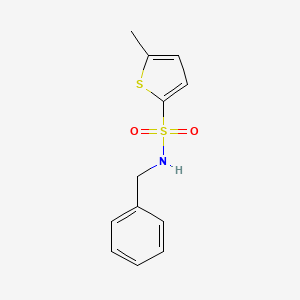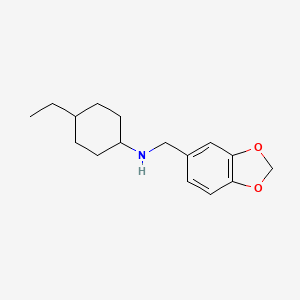![molecular formula C23H19NO5 B5147926 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B5147926.png)
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring and a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative, such as 4-methylphenyl isocyanate, under controlled temperature and solvent conditions.
Coupling Reactions: The final step involves coupling the benzodioxine ring with the carbamoyl group through a condensation reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
科学研究应用
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Benzylamine: A compound with a benzyl group attached to an amine functional group, used in organic synthesis.
Uniqueness
[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate is unique due to its specific combination of a benzodioxine ring and a carbamoyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-6-10-17(11-7-15)24-22(25)16-8-12-18(13-9-16)28-23(26)21-14-27-19-4-2-3-5-20(19)29-21/h2-13,21H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIACLZVNOTNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
![(3BS,4AR)-3,4,4-TRIMETHYL-3B,4,4A,5-TETRAHYDRO-1H-CYCLOPROPA[3,4]CYCLOPENTA[1,2-C]PYRAZOLE](/img/structure/B5147866.png)
![4-Tert-butyl-2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5147867.png)


![2-[(5-Ethoxy-1-ethylbenzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)

![N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B5147914.png)
![3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide](/img/structure/B5147916.png)
amine](/img/structure/B5147940.png)
